molecular formula C21H16FeN2O4 B10776576 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron

3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron

Cat. No.: B10776576
M. Wt: 416.2 g/mol
InChI Key: ZFRATBVILJYABN-UHFFFAOYSA-N
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Description

3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is a coordination compound that belongs to the class of Schiff base metal complexes. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group (C=N). These compounds are known for their ability to stabilize metal ions in various oxidation states, making them valuable in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid typically involves the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the resulting Schiff base is then complexed with iron salts to form the desired coordination compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the Schiff base and the iron complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce various Schiff base derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron involves its ability to coordinate with metal ions and participate in redox reactions. The iron center can undergo oxidation-reduction cycles, facilitating electron transfer processes essential for catalytic activity. The Schiff base ligand stabilizes the metal ion and modulates its reactivity, allowing for selective and efficient catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is unique due to its specific Schiff base structure, which provides a distinct coordination environment for the iron center. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in catalysis, medicine, and materials science .

Properties

Molecular Formula

C21H16FeN2O4

Molecular Weight

416.2 g/mol

IUPAC Name

3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron

InChI

InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27);

InChI Key

ZFRATBVILJYABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe]

Origin of Product

United States

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